molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B12565009
CAS No.: 144340-75-0
M. Wt: 166.26 g/mol
InChI Key: SMWQXDIDJQZSOE-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and distinctive reactivity, which has led to its use in various synthetic applications and research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the preparation of key intermediates such as 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one from 2-methylbenzoic acid . These intermediates are then subjected to further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is unique due to its specific ketone functionality and the stability of its bicyclic structure. This makes it particularly useful in synthetic applications where stability and reactivity are crucial.

Properties

CAS No.

144340-75-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,3,3-trimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3

InChI Key

SMWQXDIDJQZSOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)(CC2)C)C

Origin of Product

United States

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